

# CAS number and molecular weight of 6-Bromo-1-(phenylsulfonyl)-1H-indole

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## Compound of Interest

Compound Name: 6-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1337792

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## An In-depth Technical Guide to 6-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-1-(phenylsulfonyl)-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of research focused exclusively on this specific molecule, this guide also draws upon data from the broader classes of brominated indoles and N-phenylsulfonylindoles to infer its potential properties and applications.

## Core Compound Data

A summary of the essential chemical and physical properties of **6-Bromo-1-(phenylsulfonyl)-1H-indole** is presented below.

Property	Value	Reference
CAS Number	679794-03-7	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrNO <sub>2</sub> S	[1][2]
Molecular Weight	336.21 g/mol	[1]
IUPAC Name	6-bromo-1-(phenylsulfonyl)-1H-indole	[1]
Physical Form	Solid	[3]

## Introduction to the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery. This structure is found in a multitude of natural products and synthetic compounds with a wide array of biological activities. Indole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point for the development of new therapeutic agents.[3] The addition of a bromine atom and a phenylsulfonyl group to the indole core, as in **6-Bromo-1-(phenylsulfonyl)-1H-indole**, can significantly modulate its physicochemical properties and biological activity.

## The Role of Bromine Substitution

The presence of a bromine atom on the indole ring, as seen in 6-bromoindoles, can enhance the therapeutic potential of the molecule. Bromination often increases lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the electronic properties of the bromine atom can influence the way the molecule interacts with biological targets, potentially leading to increased potency and selectivity.[4] Brominated indoles have demonstrated significant anti-inflammatory effects, often through the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.[4]

## The Phenylsulfonyl Group

The N-phenylsulfonyl group serves multiple roles in the context of indole chemistry. It can function as a protecting group for the indole nitrogen, preventing unwanted reactions during multi-step syntheses. Additionally, this group can act as an activating group, influencing the

reactivity of the indole ring. From a pharmacodynamic perspective, the phenylsulfonyl moiety can participate in key binding interactions with biological targets, such as enzymes and receptors, contributing to the overall biological activity of the molecule.

## Potential Therapeutic Applications

While specific biological data for **6-Bromo-1-(phenylsulfonyl)-1H-indole** is not readily available in published literature, the activities of related compounds suggest several potential therapeutic applications.

### Anti-inflammatory Activity

Brominated indoles, including 6-bromoindole, have been shown to reduce the production of pro-inflammatory mediators.[4] This is often achieved by inhibiting the translocation of NF-κB to the nucleus, which in turn downregulates the expression of genes involved in the inflammatory response.[4] It is plausible that **6-Bromo-1-(phenylsulfonyl)-1H-indole** could exhibit similar anti-inflammatory properties.

### Anticancer Potential

The indole scaffold is a common feature in many anticancer agents. The mechanisms of action are diverse and can include the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis. The substitution pattern of **6-Bromo-1-(phenylsulfonyl)-1H-indole** may confer cytotoxic activity against various cancer cell lines.

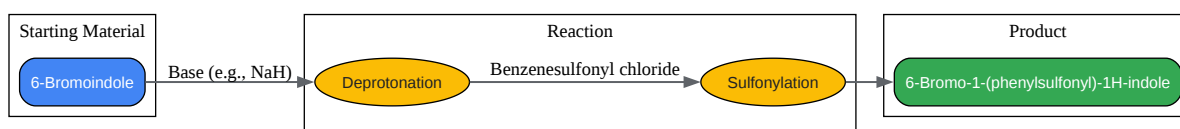
### Antimicrobial and Antiviral Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. The structural features of **6-Bromo-1-(phenylsulfonyl)-1H-indole** make it a candidate for investigation as a potential agent against bacterial, fungal, and viral pathogens.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **6-Bromo-1-(phenylsulfonyl)-1H-indole** are not explicitly documented in the current body of scientific literature. However, a general synthetic approach can be inferred from related preparations.

A plausible synthetic route would involve the sulfonylation of 6-bromoindole. This reaction typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with benzenesulfonyl chloride.

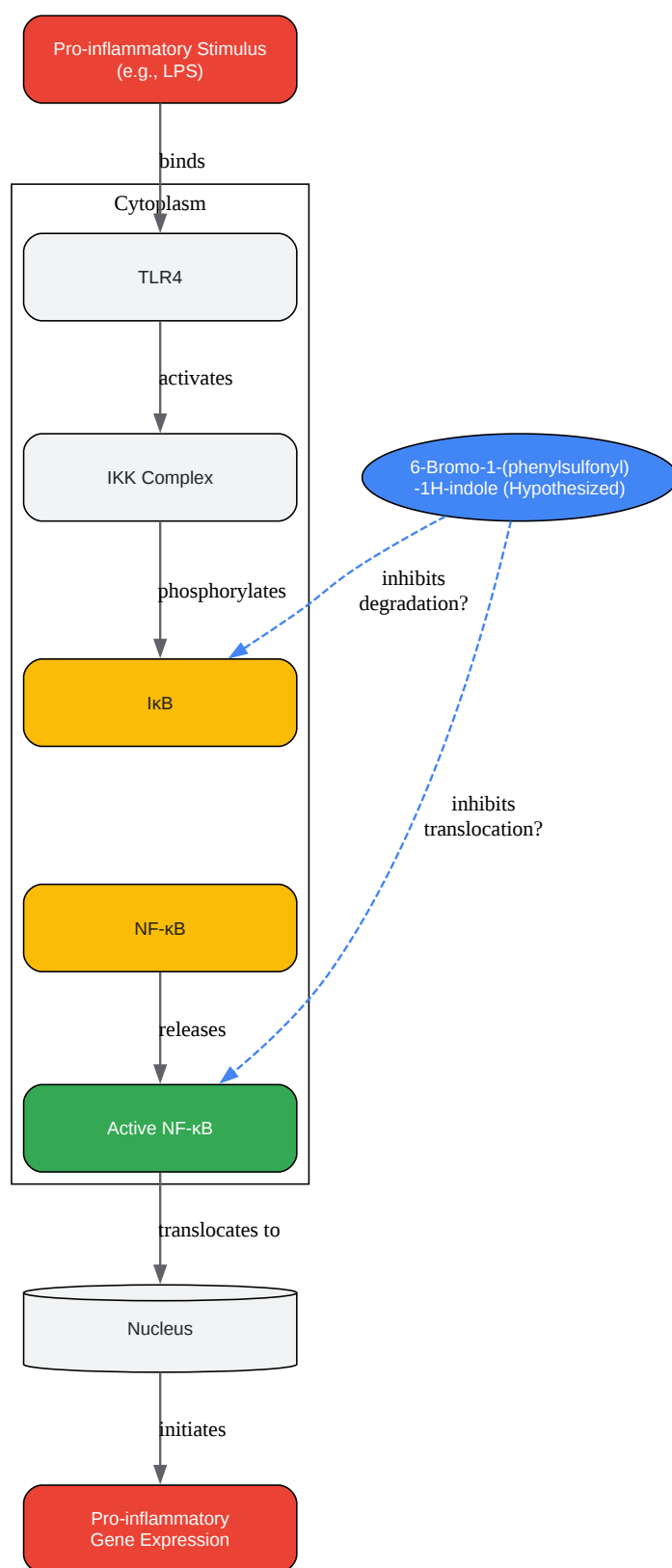


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Caption: A potential synthetic workflow for **6-Bromo-1-(phenylsulfonyl)-1H-indole**.

## Signaling Pathways

While no signaling pathways have been directly attributed to the action of **6-Bromo-1-(phenylsulfonyl)-1H-indole**, the known activities of related brominated indoles suggest a potential interaction with the NF-κB signaling pathway.



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